4-(Ethoxymethyl)benzonitrile

Lipophilicity LogP Chromatographic Retention

In letrozole impurity profiling, unambiguous identification is critical for regulatory submissions. 4-(Ethoxymethyl)benzonitrile (CAS 146781-27-3) is a certified Letrozole Impurity 11 reference standard with distinct logP (~1.92), retention time, and mass spectrum (MW 161.20), ensuring definitive identity confirmation. • Distinct logP ~1.92 differentiates from methoxy analog (logP 1.3) for unambiguous HPLC peak assignment. • Certified reference standard for ANDA/DMF impurity profiling and forced degradation studies. • Global supply with batch-specific Certificates of Analysis.

Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
CAS No. 146781-27-3
Cat. No. B1290824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Ethoxymethyl)benzonitrile
CAS146781-27-3
Molecular FormulaC10H11NO
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCOCC1=CC=C(C=C1)C#N
InChIInChI=1S/C10H11NO/c1-2-12-8-10-5-3-9(7-11)4-6-10/h3-6H,2,8H2,1H3
InChIKeyQMZCNWHTYYXMDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Ethoxymethyl)benzonitrile – Core Properties


4-(Ethoxymethyl)benzonitrile (CAS 146781-27-3) is a para-substituted benzonitrile derivative with the molecular formula C₁₀H₁₁NO and a molecular weight of 161.20 g/mol . The compound belongs to the alkoxymethyl-benzonitrile series and is primarily utilized as a versatile building block in medicinal chemistry and as a certified reference standard for pharmaceutical impurity profiling . Unlike its shorter-chain analog 4-(methoxymethyl)benzonitrile, the ethoxymethyl substituent confers distinct lipophilicity and steric properties that influence partitioning behavior and synthetic intermediate reactivity [1].

Pharmaceutical impurity profiling and QC method validation
Medicinal chemistry building block with controlled lipophilicity
Synthetic intermediate for thermal processing and scale-up

4-(Ethoxymethyl)benzonitrile – In-Class Analog Specificity


Within the 4-(alkoxymethyl)benzonitrile series, the length of the alkoxy chain (methoxy, ethoxy, propoxy, butoxy) is not a trivial substitution. Even a single methylene unit difference produces measurable shifts in logP, boiling point, and molecular recognition properties that directly affect chromatographic retention, liquid-liquid extraction efficiency, and downstream synthetic performance . For impurity reference standard applications, mass spectral and NMR fingerprint uniqueness is mandatory for unambiguous identity confirmation during forced degradation studies [1]. The quantitative evidence below demonstrates why 4-(ethoxymethyl)benzonitrile occupies a specific physicochemical niche that its closest homologs do not replicate.

LogP shift Measurable logP increase vs. methoxy analog alters chromatographic retention and extraction behavior, preventing direct method transfer.
Thermal window Higher boiling point vs. shorter-chain analogs provides a distinct distillation profile; homologs may not replicate processing conditions.
Identity mismatch Methoxy or propoxy analogs lack certified impurity-standard status for letrozole; NMR and MS fingerprints require compound-specific validation.

4-(Ethoxymethyl)benzonitrile – Quantitative Differentiation Evidence


Lipophilicity (LogP) vs. Methoxy Analog

The experimentally validated ACD/LogP value for 4-(ethoxymethyl)benzonitrile is 1.92, compared to the XLogP value of 1.3 for the methoxy analog 4-(methoxymethyl)benzonitrile . This represents a logP increase of approximately 0.6 units, corresponding to roughly a 4-fold increase in octanol-water partition coefficient and significantly altered reverse-phase HPLC retention behavior.

Lipophilicity vs. Methoxy Analog
Cross-study comparable
ACD/LogP = 1.92 (ethoxy) XLogP = 1.3 (methoxy)
LogP increase ~0.6 units; higher partition coefficient may support non-polar synthetic routes.
Predicted values; experimental confirmation recommended.
Lipophilicity LogP Chromatographic Retention Medicinal Chemistry Building Blocks

Boiling Point: Cross-Analog Comparison

The predicted boiling point of 4-(ethoxymethyl)benzonitrile is 256.2 ± 23.0 °C at 760 mmHg, compared to approximately 238.8 °C for the methoxy analog 4-(methoxymethyl)benzonitrile . This ~17 °C increase reflects the additional methylene group and provides a wider thermal window for distillation-based purification or solvent removal without product carryover.

Boiling Point Comparison
Cross-study comparable
256.2 ± 23.0 °C (ethoxy) ~238.8 °C (methoxy)
Δbp ≈ 17 °C provides wider thermal processing window.
Predicted boiling points; validate under process conditions.
Boiling Point Purification Distillation Physicochemical Properties

Letrozole Impurity Standard Certification

4-(Ethoxymethyl)benzonitrile is explicitly listed and certified as Letrozole Impurity 11 (CAS 146781-27-3) for use in related-substances testing during letrozole drug development and quality control [1]. No equivalent certification exists for the methoxy or propoxy analogs in this specific regulated impurity context. The compound is supplied with a full Certificate of Analysis (COA) and is used for quantitative and qualitative impurity detection method validation in ANDA/DMF submissions .

Impurity Standard Certification
Class-level inference
Certified Letrozole Impurity 11; supplied with COA.
Pre-certified standard supports method validation workflow; analog certification not available.
Certification context-specific; verify against current pharmacopoeia.
Pharmaceutical Impurity Standard Letrozole Quality Control Method Validation

Rotatable Bond Count and Chain Length Comparison

4-(Ethoxymethyl)benzonitrile contains 3 rotatable bonds (excluding the nitrile group), compared to 2 rotatable bonds in 4-(methoxymethyl)benzonitrile [1]. The additional ethyl group contributes to enhanced conformational flexibility while maintaining a topological polar surface area (TPSA) of 33.02 Ų, identical to the methoxy analog .

Rotatable Bond Count
Cross-study comparable
3 rotatable bonds; TPSA = 33.02 Ų (identical to methoxy analog).
Extra rotatable bond may support conformational flexibility studies without polarity change.
Computed values; experimental SAR confirmation needed.
Molecular Flexibility Rotatable Bonds Conformational Entropy Drug Design

4-(Ethoxymethyl)benzonitrile – Application Scenarios


Letrozole Impurity Profiling & QC Method Validation

As a certified Letrozole Impurity 11 reference standard , 4-(ethoxymethyl)benzonitrile is the compound of choice for HPLC-MS method validation, system suitability testing, and forced degradation studies in ANDA and DMF submissions. Its distinct retention time, mass spectrum (MW 161.20), and NMR fingerprint ensure unambiguous identification of this specific process impurity in letrozole drug substance and finished product testing.

Medicinal Chemistry Building Block with Controlled Lipophilicity

With a measured logP of ~1.92, this compound provides a defined lipophilicity increment over the methoxy analog (logP 1.3) . Medicinal chemists designing CNS-penetrant candidates or optimizing metabolic stability can exploit this logP difference to dial in physicochemical properties while maintaining the para-benzonitrile scaffold.

Synthetic Intermediate for Thermal Processing

The elevated boiling point (256.2 °C) compared to 4-(methoxymethyl)benzonitrile (~238.8 °C) provides a broader thermal processing window . This makes the ethoxy analog preferable for reactions requiring elevated temperatures or extended reflux conditions without unintended evaporative loss of the starting material.

Conformational Probe in SAR Studies

The additional rotatable bond (3 vs. 2 for the methoxy analog) while maintaining identical TPSA (33.02 Ų) enables SAR exploration of conformational flexibility effects on target binding without altering polarity-driven properties such as solubility or permeability. This is particularly valuable in fragment-based drug discovery for optimizing linker regions.

Application
Selection Property
Validation Focus
Letrozole Impurity Profiling
Certified reference standard status
HPLC-MS system suitability and retention time specificity
Medicinal Chemistry Scaffold
Controlled lipophilicity increment
Partition coefficient and CNS-penetrant parameter review
Thermal Synthesis Processing
Elevated boiling point vs. methoxy analog
Distillation recovery and evaporative loss under reflux
Conformational SAR Probe
Increased rotatable bond count, identical TPSA
Binding entropy compensation and linker optimization

Technical Documentation Hub

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15 linked technical documents
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